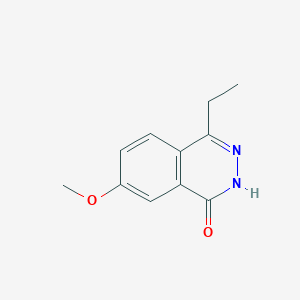

4-ethyl-7-methoxy-2H-phthalazin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-ethyl-7-methoxy-2H-phthalazin-1-one |

InChI |

InChI=1S/C11H12N2O2/c1-3-10-8-5-4-7(15-2)6-9(8)11(14)13-12-10/h4-6H,3H2,1-2H3,(H,13,14) |

InChI Key |

ABXSMOFRIRHXJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NNC(=O)C2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 7 Methoxy 2h Phthalazin 1 One and Analogues

Retrosynthetic Analysis and Precursor Chemistry for the Phthalazinone Core

The chemistry of precursors for the phthalazinone core typically begins with appropriately substituted phthalic anhydrides or their corresponding acids. For the target molecule, 4-methoxyphthalic anhydride (B1165640) would be a logical starting material. This precursor can then undergo a Friedel-Crafts acylation or a related reaction to introduce the propionyl group at the desired position, yielding the key 2-propionyl-5-methoxybenzoic acid intermediate. The regioselectivity of this acylation is a crucial step that often requires careful optimization of reaction conditions.

Classical Synthetic Routes to the 4-ethyl-7-methoxy-2H-phthalazin-1-one Skeleton

Classical approaches to the synthesis of the phthalazinone skeleton have been well-established and primarily rely on the condensation of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Multi-step Reaction Sequences and Reaction Optimization

The synthesis of this compound via a classical route is inherently a multi-step process. A representative sequence would involve:

Preparation of the Substituted Phthalic Anhydride: Starting from a commercially available precursor, the synthesis of 4-methoxyphthalic anhydride may be required if not readily accessible.

Introduction of the Ethyl Group Precursor: A Friedel-Crafts propionylation of 4-methoxyphthalic anhydride would yield a mixture of 2-propionyl-4-methoxybenzoic acid and 2-propionyl-5-methoxybenzoic acid. Separation of the desired isomer is a critical optimization step.

Cyclocondensation with Hydrazine: The purified 2-propionyl-5-methoxybenzoic acid is then reacted with hydrazine hydrate. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid, often under reflux conditions.

Condensation and Cyclization Reactions in Phthalazinone Synthesis

The core of the classical synthesis lies in the condensation and subsequent cyclization reaction. The reaction between the 2-acylbenzoic acid and hydrazine proceeds through the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the stable phthalazinone ring. The reaction is typically acid-catalyzed, although it can also proceed under neutral or basic conditions depending on the specific substrates. The general mechanism for the formation of the phthalazinone ring from a 2-acylbenzoic acid and hydrazine is a well-established pathway in heterocyclic chemistry.

Modern Synthetic Strategies for 4-ethyl-7-methoxy-2H-phthalazin-one Derivativeslongdom.org

Modern synthetic chemistry has introduced a variety of more efficient and versatile methods for the construction of the phthalazinone core, including catalyst-mediated reactions and approaches that adhere to the principles of green chemistry. longdom.org

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)longdom.org

Organocatalysis has also been explored for the synthesis of phthalazinone derivatives. For instance, L-proline has been used as a catalyst in multicomponent reactions to generate complex phthalazinone-containing hybrids. nih.gov This strategy could potentially be adapted for the synthesis of simpler analogues like this compound.

| Catalyst Type | General Approach | Potential Advantages |

| Transition Metal Catalysis (e.g., Palladium) | Carbonylative coupling of a 2-halobenzaldehyde with hydrazine. | High efficiency, good functional group tolerance. |

| Organocatalysis (e.g., L-proline) | Multicomponent reactions involving a phthalazinone precursor, an aldehyde, and an active methylene (B1212753) compound. | Mild reaction conditions, environmentally friendly. |

Green Chemistry Approaches and Sustainable Synthetic Routes

In line with the growing importance of sustainable chemistry, several green synthetic routes for phthalazinones have been developed. These methods aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.

One notable green approach is the use of water as a solvent for the condensation reaction between a 2-acylbenzoic acid and hydrazine, often in the presence of a mild and recoverable catalyst. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields, significantly reducing reaction times compared to conventional heating methods. researchgate.net Furthermore, catalyst-free and solvent-free conditions have been reported for the synthesis of phthalazinones, representing a highly atom-economical and environmentally benign approach.

| Green Chemistry Approach | Description | Key Benefits |

| Water as a Solvent | The condensation reaction is performed in an aqueous medium. | Environmentally benign, low cost, and safe. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Reduced reaction times, often higher yields. |

| Catalyst-Free and Solvent-Free Conditions | The reaction is carried out by heating the neat reactants. | High atom economy, minimal waste generation. |

Microwave-Assisted and Flow Chemistry Applications in Phthalazinone Synthesis

Modern synthetic methodologies have increasingly focused on improving reaction efficiency, reducing waste, and accelerating the synthesis of complex molecules. For the phthalazinone scaffold, microwave-assisted synthesis and continuous flow chemistry represent two significant advancements over traditional batch processing, offering enhanced control, speed, and scalability.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and uniform heating that often leads to dramatically reduced reaction times, increased yields, and higher product purity. nih.gov The synthesis of phthalazinone derivatives has been shown to benefit significantly from this technology. mtak.hu Microwave-assisted methods are frequently employed for the key cyclocondensation step, for instance, in the reaction between a 2-acylbenzoic acid derivative and a hydrazine.

One-pot, solid-acid-catalyzed, microwave-assisted synthesis of phthalazinones has been described, using montmorillonite (B579905) K-10 as a commercially available and effective catalyst for the condensation and substitution reactions. This approach involves the direct cyclization of compounds like phthalaldehydic acid or opianic acid with various substituted hydrazines. The reactions can achieve excellent yields and high selectivities in very short timeframes, often between 5 to 35 minutes. frontiersin.org The use of microwave heating accelerates the rate of reaction, allowing for the rapid generation of a diverse range of substituted phthalazinones.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazinone Derivatives

This table illustrates the typical improvements observed when switching from conventional heating to microwave irradiation for the synthesis of phthalazinone analogues.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 5-35 min) | frontiersin.orgacs.org |

| Product Yield | Moderate to Good (e.g., 60-80%) | Good to Excellent (e.g., 85-95%) | nih.govacs.org |

| Energy Consumption | High | Low | nih.gov |

| Purity Profile | Often requires extensive purification | Generally higher purity, fewer byproducts | nih.gov |

| Process Control | Less precise temperature control | Precise and uniform temperature control | nih.gov |

Flow Chemistry Applications

Continuous flow chemistry, where reactants are pumped through a network of tubes or channels, offers superior control over reaction parameters such as temperature, pressure, and residence time compared to batch synthesis. mdpi.comjst.org.in This technology is particularly advantageous for handling hazardous reagents, managing exothermic reactions, and enabling automated, multi-step syntheses. mtak.hunih.gov

While specific literature on the flow synthesis of this compound is not abundant, the principles have been widely applied to the synthesis of various N-heterocycles, demonstrating the potential for this methodology. frontiersin.orgnih.govresearchgate.net A flow process for phthalazinone synthesis would typically involve pumping a solution of the starting materials (e.g., a 2-acylbenzoic acid and a hydrazine) through a heated reactor coil or a packed-bed reactor containing a solid-phase catalyst. researchgate.net

The benefits of such a system include:

Enhanced Safety: Small reaction volumes minimize the risks associated with highly reactive intermediates or exothermic processes. mtak.hu

Improved Reproducibility: Precise control over reaction conditions ensures consistent product quality. jst.org.in

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors, avoiding the challenges of scaling up batch reactions. acs.org

Telescoped Synthesis: Multiple reaction steps can be linked in a continuous sequence without the need to isolate and purify intermediates, significantly improving efficiency. mtak.humdpi.com

The development of a continuous-flow route for phthalazinone synthesis would be a significant step towards more efficient and sustainable pharmaceutical manufacturing. acs.orgresearchgate.net

Preparation of Structurally Related Analogues of this compound

The generation of structurally related analogues is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). For the this compound scaffold, analogues are prepared through strategic functionalization of the core ring system and by employing high-throughput synthesis techniques to create large libraries of related compounds.

Strategic Functionalization and Derivatization at Key Positions

The phthalazinone core is amenable to a variety of chemical modifications, allowing for the introduction of diverse functional groups at several key positions. Transition-metal-catalyzed C–H bond activation has become a dominant strategy for the direct functionalization of the phthalazinone scaffold. The inherent nitrogen and oxygen atoms within the core can act as directing groups, facilitating site-selective reactions on the benzo portion of the molecule. acs.org

Common strategies for derivatization include:

N-Alkylation/Arylation at the N2 Position: The nitrogen atom of the lactam moiety is a common site for modification. Reaction with various alkyl or aryl halides allows for the introduction of a wide range of substituents. For example, N-alkylation with reagents like ethyl bromoacetate (B1195939) can introduce ester functionalities, which can be further converted to hydrazides or other derivatives. ekb.eg

C-H Functionalization: Rhodium(III) and other transition-metal catalysts enable direct C–H functionalization at the ortho-position of an N-aryl substituent or on the fused benzene (B151609) ring. This allows for the introduction of various groups through reactions such as amidation, alkylation, and annulation. acs.org For instance, phthalazinone-assisted C–H amidation using dioxazolones as the amidation source has been reported under Rh(III) catalysis, demonstrating broad functional group tolerance and complete site-selectivity.

Modification at the C4 Position: The C4 position is another key site for introducing diversity. Starting from precursors like 2-acylbenzoic acids, different groups can be installed. nih.gov Alternatively, a pre-existing group at C4, such as a methyl group, can be functionalized, for example, through Wohl–Ziegler bromination to create a bromomethyl intermediate, which is a versatile handle for further nucleophilic substitution. nih.gov

Interactive Data Table: Examples of Strategic Functionalization Reactions on the Phthalazinone Scaffold

| Reaction Type | Catalyst/Reagent | Position Functionalized | Type of Group Introduced | Reference |

| N-Alkylation | Alkyl Halide (e.g., 1,2-dibromoethane), K₂CO₃ | N2 | Bromoethyl | nih.gov |

| C-H Amidation | Dioxazolone, Rh(III) catalyst | C-H bond on N-aryl group | Amide | acs.org |

| Side-Chain Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | C4-Methyl | Bromomethyl | nih.gov |

| N-Acylation | Acyl or Sulfonyl Chlorides | N2 and/or exocyclic imine | Acyl/Sulfonyl | ingentaconnect.com |

| Cyclization | Ethyl Acrylate | N2 | Propanoate ester | nih.gov |

These functionalization strategies enable the synthesis of a vast array of analogues, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties. osf.ionih.gov

Parallel Synthesis and Combinatorial Library Generation for Phthalazinone Scaffolds

To efficiently explore the chemical space around the phthalazinone core, parallel synthesis and combinatorial chemistry techniques are employed. These approaches allow for the rapid generation of large, organized collections (libraries) of related compounds, which can then be screened for desired biological activities. nih.govresearchgate.net

Parallel Synthesis involves conducting multiple, separate reactions simultaneously in an array format, such as in a 96-well plate. Each well contains a different combination of starting materials, leading to a unique product. This method is highly effective for producing a series of derivatives where a common core is decorated with various substituents. For example, a key phthalazinone intermediate can be reacted with a library of different amines, alcohols, or carboxylic acids to generate a library of amides, ethers, or esters, respectively.

Combinatorial Chemistry , particularly using a "split-mix" strategy on a solid support, can generate even larger libraries. In this approach, a solid support (e.g., resin beads) is divided into several portions, each is reacted with a different building block, and then all portions are recombined. This cycle of splitting, reacting, and mixing is repeated, leading to an exponential increase in the number of unique compounds, with each bead theoretically holding a single chemical entity.

These high-throughput synthesis methodologies have been applied to the phthalazinone scaffold to generate libraries for drug discovery programs. nih.gov For instance, after identifying an initial "hit" compound from a high-throughput screen, parallel synthesis is often used to create a focused library of analogues to quickly establish structure-activity relationships and optimize properties like potency and selectivity. osf.io The generation of phthalazinone-based libraries has been instrumental in the discovery of potent inhibitors for various biological targets. nih.gov

Despite a comprehensive search for scientific literature and spectral data, information focusing specifically on the chemical compound This compound is not available in the public domain. Consequently, the detailed advanced spectroscopic and crystallographic characterization requested for this specific molecule and its derivatives cannot be provided.

The execution of numerous targeted searches across various scientific databases and search engines did not yield any publications containing the synthesis or experimental characterization data, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopy, for this compound.

While general spectroscopic features of the phthalazinone class of compounds are documented in the chemical literature, the explicit instructions to focus solely on "this compound" and to provide detailed data tables and research findings for this specific compound cannot be fulfilled without the primary experimental data.

Therefore, the generation of the requested article with the specified structured content is not possible at this time due to the lack of available scientific data for the subject compound.

Advanced Spectroscopic and Crystallographic Characterization of 4 Ethyl 7 Methoxy 2h Phthalazin 1 One and Its Derivatives

Single Crystal X-ray Diffraction for Solid-State Structural Determination

While crystallographic data for related phthalazine (B143731) derivatives exist, providing insights into the general structural motifs of this class of compounds, the specific influence of the ethyl and methoxy (B1213986) substituents at the 4 and 7 positions, respectively, on the crystal packing and intermolecular interactions of the title compound remains experimentally undetermined. researchgate.net

Crystal Packing and Intermolecular Interactions

Without experimental single-crystal X-ray diffraction data for 4-ethyl-7-methoxy-2H-phthalazin-1-one, a definitive analysis of its crystal packing and intermolecular interactions is not possible. Such an analysis would typically involve the identification of hydrogen bonds, van der Waals forces, and potentially other non-covalent interactions that dictate how individual molecules are arranged in the solid state. These interactions are crucial in determining the physical properties of the crystalline material, such as melting point, solubility, and polymorphism.

For other phthalazine derivatives, the crystal structures are often stabilized by various intermolecular interactions, including C-H···O hydrogen bonds. researchgate.net It can be hypothesized that for this compound, the methoxy group and the carbonyl group of the phthalazinone core could act as hydrogen bond acceptors, while the ethyl group and aromatic protons could participate in weaker C-H···O or C-H···π interactions. However, the precise nature and geometry of these interactions remain speculative without experimental data.

Biological Activities and Molecular Mechanisms of Action of 4 Ethyl 7 Methoxy 2h Phthalazin 1 One

In Vitro Biological Screening and Assay Methodologies of Phthalazinone Derivatives

The biological activities of novel chemical entities are typically first explored through a battery of in vitro assays. For a compound like 4-ethyl-7-methoxy-2H-phthalazin-1-one, this would involve a series of standardized tests to determine its potential therapeutic effects.

Enzyme Inhibition Potency (e.g., PARP, PDE, kinases, COX)

Phthalazinone derivatives have been widely recognized for their potent enzyme-inhibiting capabilities. A crucial first step in characterizing a new derivative is to screen it against a panel of relevant enzymes. For instance, many phthalazinones are known inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair and a target in cancer therapy. Other common targets for this class of compounds include phosphodiesterases (PDEs), which are involved in various signaling pathways, protein kinases, which play a central role in cell regulation, and cyclooxygenase (COX) enzymes, which are key to the inflammatory response. The inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to reduce the enzyme's activity by 50%.

Receptor Binding Affinity and Selectivity Studies

Beyond enzyme inhibition, phthalazinone derivatives can also exert their effects by binding to specific cellular receptors. Radioligand binding assays are a common method to assess the affinity of a compound for a particular receptor. These studies can determine the dissociation constant (Kd), a measure of the binding affinity, and can also be used to evaluate the selectivity of the compound for a specific receptor subtype over others. This is critical for understanding the potential for off-target effects.

Cell-Based Assays for Specific Biological Processes

To understand the biological effects of a compound in a more complex biological system, cell-based assays are employed. These assays can provide insights into a compound's activity in various physiological and pathological processes. For a phthalazinone derivative, relevant assays would include:

Antiproliferative effects in carcinoma cell lines: The ability of the compound to inhibit the growth of cancer cells is often tested using assays such as the MTT or SRB assay on a panel of different cancer cell lines.

Antimicrobial activity: The compound would be tested against a range of bacteria and fungi to determine its potential as an antibiotic or antifungal agent.

Anti-inflammatory modulation in cellular models: The effect of the compound on inflammatory responses can be studied in cell models, for example, by measuring the production of inflammatory mediators like nitric oxide or cytokines in response to an inflammatory stimulus.

Elucidation of Molecular Targets and Signaling Pathways

Once initial biological activity is identified, the next step is to pinpoint the specific molecular targets and the signaling pathways that are modulated by the compound.

Target Identification and Validation Strategies for Phthalazinone Ligands

Identifying the direct molecular target of a new compound is a key step in understanding its mechanism of action. A variety of techniques can be used for this purpose, including affinity chromatography, where the compound is used as a "bait" to pull its binding partners out of a cell lysate, and computational approaches like molecular docking, which can predict the binding of a compound to the three-dimensional structure of a protein. Once a potential target is identified, it needs to be validated to confirm that it is indeed responsible for the observed biological effects. This can be done using techniques such as gene silencing (e.g., siRNA or CRISPR) to reduce the expression of the target protein and see if this abolishes the effect of the compound.

Investigation of Downstream Signaling Events and Gene Expression Modulation

After a compound binds to its target, it typically triggers a cascade of downstream signaling events within the cell. These events can be investigated using a variety of molecular biology techniques. For example, Western blotting can be used to measure changes in the levels and modification state of key signaling proteins. Furthermore, the effect of the compound on gene expression can be analyzed on a global scale using techniques like microarray analysis or RNA sequencing. This can provide a comprehensive picture of the cellular pathways that are affected by the compound.

Mechanistic Basis of Observed Biological Effects of the Compound and its Analogues

The primary biological effect of many phthalazinone analogues is the inhibition of the PARP enzyme family, especially PARP-1 and PARP-2. jst.go.jp These enzymes play a crucial role in DNA repair, particularly in the base excision repair (BER) pathway that resolves DNA single-strand breaks (SSBs). researchgate.net

The mechanism of action involves the phthalazinone core mimicking the nicotinamide (B372718) moiety of the PARP enzyme's natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+). jst.go.jp By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, a process known as PARylation. researchgate.net This inhibition effectively traps PARP on damaged DNA.

In normal cells, this inhibition is not critically harmful as alternative DNA repair pathways, like homologous recombination (HR), can compensate. However, in cancer cells with mutations in genes like BRCA1 or BRCA2—which are essential for the HR pathway—the inhibition of PARP leads to a state known as synthetic lethality. researchgate.net Unrepaired SSBs accumulate and, during DNA replication, are converted into toxic double-strand breaks (DSBs). Without a functional HR pathway, these DSBs cannot be repaired, leading to chromosomal instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death). researchgate.netnih.gov

Some phthalazinone derivatives have also been investigated for other biological activities, including acting as α-adrenoceptor antagonists, which could have applications in treating cardiovascular conditions like hypertension. nih.govcu.edu.egresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of phthalazinone derivatives influences their biological activity. These studies have been instrumental in the development of potent and selective PARP inhibitors, such as the approved drug Olaparib, which features a phthalazinone core. jst.go.jpnih.gov

Impact of Substituent Variations on Potency and Selectivity

SAR studies on phthalazinone analogues have revealed that the nature and position of substituents on the phthalazinone scaffold are critical for their inhibitory potency and selectivity. nih.gov

Phthalazinone Core : The 1(2H)-phthalazinone structure is a key pharmacophore that binds within the NAD+ binding pocket of the PARP enzyme. jst.go.jp The lactam moiety (the cyclic amide) is particularly important, forming crucial hydrogen bonds with amino acid residues like Gly863 and Ser904 in the PARP active site. jst.go.jp

Substitution at the C4 Position : Modifications at the 4-position of the phthalazinone ring significantly impact activity. For example, introducing a 4-benzyl group, as seen in some potent inhibitors, can enhance binding. researchgate.netnih.gov The nature of the substituent on this benzyl (B1604629) ring is also important; for instance, a 4-fluorobenzyl group in Olaparib contributes to its binding affinity. jst.go.jp

Substitution at the N2 Position : The N2 position of the phthalazinone ring is another key site for modification. Attaching different functional groups via an alkyl chain can modulate the compound's properties. Studies have shown that the length of this alkyl chain and the nature of the terminal group (e.g., a piperazine (B1678402) ring) are related to the inhibitory activity. nih.gov

Other Ring Substitutions : While less is documented specifically for the 7-methoxy group of the target compound, substitutions on the benzo part of the phthalazinone ring can influence electronic properties and metabolic stability.

The inhibitory activities of these derivatives are often related to the type of substituent and the length of any alkyl chain connecting aromatic rings. nih.gov For example, in one study, the most active compound featured a specific combination of substituents that corresponded to the best results in both PARP1 enzyme inhibition and intracellular PARylation assays. jst.go.jp

Pharmacophore Modeling and Ligand Efficiency Analysis

Pharmacophore modeling is a computational method used to define the essential three-dimensional features of a molecule required for its biological activity. For phthalazinone-based PARP inhibitors, pharmacophore models have been developed based on the crystal structures of PARP in complex with inhibitors. nih.govresearchgate.net

A typical pharmacophore model for a PARP-1 inhibitor includes:

Hydrogen Bond Acceptors : Corresponding to the carbonyl oxygen of the phthalazinone lactam, which interacts with key amino acids in the active site. jst.go.jpnih.gov

Hydrogen Bond Donors : The N-H group of the lactam is another critical hydrogen bonding feature. nih.gov

Aromatic/Hydrophobic Regions : These features map onto the phthalazinone ring system and other appended aromatic groups (like a benzyl or phenyl group at C4), which engage in hydrophobic and π-π stacking interactions within the binding pocket. nih.govresearchgate.net

These models serve as powerful tools for virtual screening of compound libraries to identify new potential inhibitors with novel scaffolds. nih.gov By mapping potential compounds onto the pharmacophore model, researchers can prioritize molecules that are most likely to bind to the target enzyme.

Design Principles for Optimized Phthalazinone Derivatives

Based on extensive SAR and modeling studies, several key design principles have emerged for creating optimized phthalazinone derivatives as PARP inhibitors:

Maintain the Core Scaffold : The 1(2H)-phthalazinone core is a validated pharmacophore for PARP inhibition and should be retained as the central structural element. jst.go.jp

Optimize C4 Substituents : The substituent at the 4-position is crucial for achieving high potency. A common strategy involves introducing a benzyl or phenyl group, with further optimization through substitution on this appended ring to enhance interactions with the enzyme's active site. researchgate.netnih.gov

Exploit the N2 Position for Physicochemical Properties : The N2 position is an ideal handle for attaching side chains that can fine-tune the molecule's solubility, cell permeability, and pharmacokinetic properties without disrupting the core binding interactions. This is often where larger groups, like those containing piperazine rings, are attached. nih.gov

Bioisosteric Replacement : In some cases, the phthalazinone core can be replaced by a bioisostere, such as a quinazolinone scaffold, to explore new chemical space and potentially improve properties or circumvent existing patents. rsc.org

Dual-Target Inhibition : A more advanced strategy involves designing hybrid molecules that incorporate pharmacophores for another target in addition to PARP. For example, dual PARP-1/HDAC-1 inhibitors have been designed by incorporating fragments known to inhibit histone deacetylase (HDAC). nih.gov

By applying these principles, medicinal chemists can rationally design new phthalazinone derivatives with improved potency, selectivity, and drug-like properties for potential therapeutic use. tandfonline.com

Computational Chemistry and Cheminformatics Studies on 4 Ethyl 7 Methoxy 2h Phthalazin 1 One

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For phthalazinone derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

Detailed Research Findings:

Docking studies on phthalazinone derivatives have revealed key interactions with several important protein targets. For instance, various phthalazinone analogs have been docked into the active sites of enzymes such as HIV-1 protease, vascular endothelial growth factor receptor-2 (VEGFR-2), and poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com These studies have shown that the phthalazinone scaffold can form crucial hydrogen bonds and hydrophobic interactions with the amino acid residues in the active sites of these enzymes. For example, in studies with VEGFR-2, the phthalazinone core was shown to occupy the hydrophobic ATP binding groove, with substituents forming hydrogen bonds with key residues like Cys919. mdpi.com Similarly, docking of phthalazinone derivatives into the active site of HIV-1 protease has highlighted the importance of hydrogen bonds and ionic interactions with aspartic acid residues (Asp25 and Asp29). nih.gov

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction between the ligand and the target. Lower binding energies typically indicate a more stable complex and potentially higher inhibitory activity.

| Phthalazinone Derivative (Analog) | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 4-(4-chlorophenyl)phthalazin-1(2H)-one analog | VEGFR-2 | -9.8 | Cys919, Glu885, Asp1046 |

| 1(2H)-phthalazinone with N-(dimethylamino)ethyl arm | HIV-1 Protease | -8.5 | Asp25, Asp29 |

| 4-substituted-2H-phthalazin-1-one analog | PARP-1 | -7.9 | Gly863, Ser904, Tyr907 |

This table presents representative data from molecular docking studies on various phthalazinone derivatives to illustrate the typical binding affinities and key interactions observed.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex, observe conformational changes, and calculate binding free energies with greater accuracy.

Detailed Research Findings:

MD simulations have been employed to validate the binding poses of phthalazinone derivatives obtained from molecular docking and to study the stability of the resulting complexes. For example, an MD simulation of a phthalazinone derivative complexed with HIV-1 protease demonstrated the high stability of the complex over the simulation time, with the crucial salt bridge interactions being maintained. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD profile over time suggests that the ligand remains tightly bound in the active site. Furthermore, per-residue decomposition of binding free energy, often calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can identify the key amino acid residues contributing to the binding affinity, distinguishing between electrostatic and van der Waals contributions. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For phthalazinone derivatives, DFT studies can help in understanding their chemical behavior and in designing molecules with improved properties.

Detailed Research Findings:

DFT calculations can be used to determine several key electronic properties of phthalazinone derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ekb.eg The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. The MEP surface visualizes the charge distribution on the molecule, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. dergipark.org.tr

| Computational Method | Property Calculated | Significance for Phthalazinone Derivatives |

| DFT | HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

| DFT | Mulliken Atomic Charges | Quantifies the charge distribution on each atom, helping to understand electrostatic interactions. |

This table summarizes the application of quantum chemical calculations to phthalazinone derivatives and the significance of the calculated properties.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Detailed Research Findings:

QSAR studies have been successfully applied to various series of phthalazinone derivatives to develop predictive models for their biological activities, such as their inhibitory effects on enzymes like poly (ADP-ribose) polymerase (PARP). mdpi.com In a typical QSAR study, a set of phthalazinone analogs with known biological activities is used. A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, constitutional, geometrical, and electronic descriptors), are calculated for each molecule. mdpi.com Statistical methods, such as multiple linear regression (MLR) or genetic algorithms, are then used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the observed biological activity. mdpi.com

A statistically robust QSAR model, characterized by high correlation coefficients (R²) and predictive power (Q²), can then be used to predict the activity of new, untested phthalazinone derivatives. nih.gov These models can also provide insights into the structural features that are important for activity, for example, identifying which substituents at specific positions on the phthalazinone scaffold are likely to increase or decrease potency.

In Silico ADMET Prediction for Ligand Optimization and Drug-Likeness Assessment (Computational Properties)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. These computational models predict the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with favorable drug-like properties and to flag potential liabilities before significant resources are invested in their synthesis and testing.

Detailed Research Findings:

For phthalazinone derivatives, in silico ADMET profiling is used to assess their potential as orally bioavailable drugs. mdpi.comnih.gov A common starting point is the evaluation of Lipinski's Rule of Five, which provides a set of guidelines for predicting good oral absorption. Current time information in Edmonton, CA. These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

| ADMET Property | Predicted Value for a Representative Phthalazinone Analog | Significance |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five for good oral absorption. |

| LogP | < 5 | Optimal lipophilicity for membrane permeability and solubility. |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule of Five. |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Low to Moderate | Important consideration for CNS-targeted vs. peripherally acting drugs. |

| CYP450 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| AMES Mutagenicity | Non-mutagenic | Indicates a lower risk of causing genetic mutations. |

This table provides an example of a typical in silico ADMET profile for a phthalazinone derivative, highlighting key properties and their importance in drug development.

Pre Clinical Research Applications and Potential of 4 Ethyl 7 Methoxy 2h Phthalazin 1 One in Chemical Biology

Efficacy Studies in Relevant Non-Human Animal Models (Mechanistic Focus)

Direct efficacy studies of 4-ethyl-7-methoxy-2H-phthalazin-1-one in non-human animal models are not prominently documented in available scientific literature. However, the phthalazinone core is a key pharmacophore in numerous compounds that have demonstrated efficacy in various disease models, primarily through the inhibition of specific enzymes.

One of the most notable mechanisms of action for phthalazinone derivatives is the inhibition of Poly (ADP-ribose) polymerase (PARP). nih.gov For instance, several 4-substituted phthalazinones are recognized as antitumor agents that function by inhibiting PARP. nih.gov This mechanism is crucial in cancer therapy, particularly for cancers with deficiencies in DNA repair pathways.

Furthermore, derivatives of the phthalazinone scaffold have been investigated for a range of other pharmacological activities, including:

Anticancer properties: Beyond PARP inhibition, some phthalazinone derivatives have shown cytotoxicity against various cancer cell lines. nih.gov For example, certain hybrids have been explored as aurora kinase inhibitors, while others are thought to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II. nih.gov

Anti-inflammatory and Analgesic Effects: The phthalazinone structure is present in compounds with demonstrated anti-inflammatory and analgesic properties. nih.gov

Other Therapeutic Areas: The versatility of this chemical class extends to potential applications as antidiabetic, antiasthmatic, antihistaminic, antihypertensive, antithrombotic, and antidepressant agents. nih.gov

Given the established bioactivity of the phthalazinone nucleus, it is plausible that This compound could exhibit efficacy in animal models of diseases where these targets are relevant. However, without specific studies, its mechanistic action remains speculative.

Table 1: Investigated Pharmacological Activities of Phthalazinone Derivatives

| Pharmacological Activity | Therapeutic Target/Mechanism (Example) |

|---|---|

| Anticancer | PARP inhibition, Aurora kinase inhibition, p38 MAPK/Topoisomerase II inhibition |

| Anti-inflammatory | - |

| Antidiabetic | - |

| Antihistaminic | - |

This table is illustrative of the general phthalazinone class and not specific to this compound.

Use of the Compound as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule used to study and manipulate biological systems. Due to the diverse biological activities of phthalazinone derivatives, This compound could potentially be developed as a chemical probe. Its utility in this regard would depend on its specific biological target and selectivity.

For a compound to be an effective chemical probe, it should ideally possess high potency for its intended target, selectivity over other related targets, and a well-understood mechanism of action. While the specific targets of This compound are not yet elucidated, the known targets of its analogs suggest potential avenues for investigation. For instance, if it were found to be a potent and selective inhibitor of a particular kinase or enzyme, it could be used to dissect the role of that enzyme in various cellular signaling pathways.

The development of a chemical probe from this compound would require:

Target Identification: Determining the specific protein(s) with which it interacts.

Selectivity Profiling: Assessing its binding affinity against a broad panel of related and unrelated targets.

Cellular Activity Confirmation: Demonstrating its ability to modulate the intended biological pathway in a cellular context.

Without this foundational research, the application of This compound as a chemical probe remains a hypothetical but promising possibility based on the characteristics of the broader phthalazinone family.

Development of this compound as a Scaffold for Investigational Chemical Tools

The phthalazin-1(2H)-one core is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs and chemical tools. The versatility of the phthalazinone scaffold has been demonstrated by its presence in a wide array of bioactive compounds. nih.gov

The structure of This compound offers several points for chemical modification, allowing for the synthesis of a library of analogs with diverse biological activities. The ethyl group at the 4-position and the methoxy (B1213986) group at the 7-position can be systematically varied to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

The development of investigational chemical tools from this scaffold could involve:

Library Synthesis: Creating a collection of derivatives with modifications at various positions of the phthalazinone ring.

High-Throughput Screening: Testing the synthesized library against a panel of biological targets to identify novel activities.

Optimization of "Hits": Further chemical modification of the most promising compounds to enhance their properties as chemical tools for specific biological questions.

The phthalazinone nucleus provides a rigid and synthetically accessible framework, making it an attractive starting point for the generation of novel investigational tools to probe biological systems.

Future Directions and Advanced Research Perspectives for 4 Ethyl 7 Methoxy 2h Phthalazin 1 One Research

Emerging Synthetic Strategies for Complex Phthalazin-1-one Architectures

The synthesis of the phthalazinone core is a well-established area of organic chemistry, traditionally relying on the condensation of 2-acylbenzoic acids with hydrazine (B178648) derivatives. sci-hub.seacs.org However, the demand for molecular diversity and complexity necessitates the exploration of more sophisticated and efficient synthetic methodologies. For a molecule like 4-ethyl-7-methoxy-2H-phthalazin-1-one, which has been synthesized from 5-methoxy-2-propionylbenzoic acid and hydrazine hydrate, future synthetic endeavors could focus on introducing greater structural intricacy. google.com

One promising approach is the adoption of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries. The development of novel MCRs for the synthesis of highly substituted phthalazinones could enable the creation of analogues of this compound with diverse functional groups, which is crucial for structure-activity relationship (SAR) studies.

Another key area of development is the use of transition-metal catalysis , particularly palladium-catalyzed cross-coupling reactions. This has been effectively used for the functionalization of the phthalazinone core, for instance, in the synthesis of 4-aminophthalazinones through C-N bond formation. nih.gov Such methods could be adapted to introduce a variety of substituents at different positions of the this compound scaffold, thereby modulating its physicochemical and pharmacological properties.

Furthermore, the use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the preparation of phthalazinone derivatives. tandfonline.com Applying this technology to the synthesis of more complex analogues of this compound could streamline the drug discovery process.

| Synthetic Strategy | Description | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | Rapid generation of a library of diverse analogues for SAR studies. |

| Transition-Metal Catalysis | e.g., Palladium-catalyzed cross-coupling reactions. | Introduction of various functional groups at specific positions. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster and more efficient synthesis of complex derivatives. tandfonline.com |

Exploration of Novel Biological Targets and Mechanistic Pathways for Phthalazinone Derivatives

Phthalazinone derivatives have been investigated for their activity against a multitude of biological targets, showcasing their therapeutic potential. osf.ioresearchgate.net While this compound has been implicated as an intermediate for compounds with affinity for the MCH1 receptor, the broader phthalazinone class has demonstrated a much wider range of biological activities. google.com Future research should aim to explore if this compound and its derivatives can modulate other key biological targets.

A significant area of interest is in oncology , where phthalazinone-based compounds have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. nih.gov Screening of this compound and its analogues for PARP inhibitory activity could unveil new avenues for cancer therapy.

In the realm of neurodegenerative diseases , such as Alzheimer's disease, phthalazinone derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Given the methoxy (B1213986) and ethyl substitutions on the core structure, it would be pertinent to investigate the potential of this compound derivatives as AChE inhibitors.

Moreover, the emergence of drug resistance in both infectious diseases and cancer presents a major challenge. Certain phthalazinone derivatives have been identified as inhibitors of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are responsible for pumping drugs out of cells. Exploring the potential of this compound derivatives to reverse multidrug resistance could have significant clinical implications.

| Biological Target Class | Example Target | Therapeutic Area | Relevance to this compound |

| DNA Repair Enzymes | PARP-1 | Oncology | Potential for development as an anticancer agent. nih.gov |

| Neurotransmitter Enzymes | Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Investigation as a potential treatment for Alzheimer's disease. nih.gov |

| Efflux Transporters | P-glycoprotein (P-gp), BCRP | Multidrug Resistance | Potential to act as a chemosensitizer in cancer therapy. |

| Viral Enzymes | Replication Complex | Infectious Diseases | Potential for broad-spectrum antiviral activity. |

Integration with Artificial Intelligence and Machine Learning in Phthalazinone Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. bizzabo.cominnovationnewsnetwork.com These computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize their structures with greater speed and efficiency than traditional methods. For the future development of this compound and its derivatives, AI and ML can play a pivotal role.

De novo drug design algorithms, powered by generative models such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed to generate novel phthalazinone structures with desired pharmacological profiles. mdpi.com By training these models on existing libraries of active phthalazinone compounds, it is possible to design new molecules, including derivatives of this compound, that are predicted to have high potency and selectivity for specific biological targets.

Predictive modeling using machine learning can be used to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel phthalazinone derivatives. This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development.

Challenges and Opportunities in Phthalazinone-based Academic Research

While the phthalazinone scaffold holds immense promise, several challenges and opportunities lie ahead in academic research. A primary challenge is achieving target selectivity . Given that phthalazinones can interact with a wide range of biological targets, designing derivatives with high selectivity for a single target is crucial to minimize off-target effects and potential toxicity.

Another challenge is overcoming drug resistance . While some phthalazinones show promise in reversing multidrug resistance, cancer cells and pathogens can develop new resistance mechanisms. Continuous efforts are needed to design novel phthalazinones that can circumvent these mechanisms.

The opportunity for academic research lies in the exploration of novel mechanisms of action . Unraveling the intricate molecular interactions of phthalazinone derivatives with their biological targets can provide deeper insights into disease pathways and open up new therapeutic strategies. For a relatively underexplored compound like this compound, fundamental research into its biological effects could lead to unexpected and valuable discoveries.

Furthermore, there is a significant opportunity in the development of chemical probes . Potent and selective phthalazinone derivatives can be utilized as chemical tools to study the function of specific proteins and biological pathways, thereby contributing to our fundamental understanding of biology and disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-ethyl-7-methoxy-2H-phthalazin-1-one, and what analytical methods are critical for verifying its purity?

- Answer : The compound is typically synthesized via cyclization of substituted phthalic anhydride derivatives or through hydrazine-mediated condensation reactions. For example, refluxing ethanolic solutions of 2-formylbenzoic acid derivatives with substituted hydrazines (e.g., phenyl hydrazine) under controlled temperature (70–80°C) is a validated approach . Thin-layer chromatography (TLC) is essential for monitoring reaction progress, while nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) are mandatory for structural confirmation. Elemental analysis further ensures purity .

Q. How can researchers distinguish this compound from structurally similar phthalazinone derivatives during characterization?

- Answer : Key spectral markers include the methoxy group’s singlet in -NMR (~δ 3.8–4.0 ppm) and the ethyl group’s triplet-quartet splitting pattern (δ 1.2–1.4 ppm for CH, δ 2.4–2.6 ppm for CH). In IR, the carbonyl stretch (~1670–1690 cm) and methoxy C–O vibrations (~1250 cm^{-1) are diagnostic. X-ray crystallography (e.g., as demonstrated in phthalazinone derivatives ) can resolve ambiguities in regiochemistry or substituent positioning .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use fume hoods for reactions involving volatile solvents (e.g., ethanol, DMF) and wear nitrile gloves to prevent dermal exposure. Hydrazine derivatives require strict temperature control to avoid exothermic side reactions. Consult Material Safety Data Sheets (MSDS) for specific hazards, and implement waste disposal protocols for halogenated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives with bioactive substituents?

- Answer : Systematic screening of solvents (e.g., DMF vs. ethanol), catalysts (e.g., p-toluenesulfonic acid), and temperature gradients (60–100°C) can identify optimal conditions. For example, substituting phenyl hydrazine with electron-deficient hydrazides may improve cyclization efficiency. Design of Experiments (DoE) methodologies, such as factorial design, help quantify variable interactions . Post-synthetic modifications (e.g., introducing triazole or pyridone moieties) should prioritize regioselectivity, guided by computational modeling (e.g., DFT) .

Q. What strategies resolve contradictions in spectral data when synthesizing novel phthalazinone derivatives?

- Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm coupling networks. For conflicting mass spectrometry data, employ isotopic pattern analysis and compare with theoretical simulations (e.g., m/zCloud). Discrepancies in melting points or solubility may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) or powder XRD .

Q. How can the reactivity of this compound toward nucleophiles be systematically investigated for drug discovery applications?

- Answer : Design nucleophilic substitution or addition reactions using amines, thiols, or Grignard reagents. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) can elucidate mechanistic pathways. For example, sodium ethoxide-mediated ring-opening reactions with amino acids may yield fused heterocycles, as demonstrated in analogous phthalazinone systems . Reaction progress should be tracked via HPLC or LC-MS .

Q. What methodologies enable the correlation of structural modifications in this compound with biological activity?

- Answer : Introduce substituents at the 4-ethyl or 7-methoxy positions to modulate electronic or steric effects. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with QSAR (Quantitative Structure-Activity Relationship) modeling to identify pharmacophores. For instance, replacing methoxy with bulkier alkoxy groups may enhance binding affinity to target proteins .

Data Analysis & Experimental Design

Q. How should researchers design controls to validate the stability of this compound under varying storage conditions?

- Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Compare degradation products (e.g., hydrolysis of the methoxy group) against synthetic standards. Include light-exposure controls to assess photolytic decomposition .

Q. What statistical approaches are recommended for analyzing discrepancies in biological assay data for phthalazinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.